2-Methyl-4-methylene-1,3-dioxolane
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Overview
Description
2-Methyl-4-methylene-1,3-dioxolane is an organic compound with the molecular formula C5H8O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and a methylene group at the 4-position. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-methylene-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically requires an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions to remove water continuously .
Industrial Production Methods
In industrial settings, the production of this compound involves similar acetalization or ketalization processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-methylene-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols .
Scientific Research Applications
2-Methyl-4-methylene-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-methylene-1,3-dioxolane involves its ability to participate in ring-opening polymerization and other chemical transformations. The compound acts as a controlling comonomer in nitroxide-mediated polymerization, allowing for the production of well-defined, degradable polymers . The molecular targets and pathways involved in its biological activities are still under investigation, but its derivatives have shown potential in modulating oxidative stress and cytotoxicity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but without the methylene group at the 4-position.
2-Methyl-1,3-dioxolane: Another similar compound with a methyl group at the 2-position.
2-Methylene-4-phenyl-1,3-dioxolane: A derivative with a phenyl group at the 4-position.
Uniqueness
2-Methyl-4-methylene-1,3-dioxolane is unique due to its methylene group at the 4-position, which imparts distinct chemical reactivity and properties. This structural feature allows it to participate in specific reactions and applications that other dioxolanes may not be suitable for .
Properties
CAS No. |
14738-99-9 |
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Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2-methyl-4-methylidene-1,3-dioxolane |
InChI |
InChI=1S/C5H8O2/c1-4-3-6-5(2)7-4/h5H,1,3H2,2H3 |
InChI Key |
CDDPSIWBOGNOBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(=C)O1 |
Origin of Product |
United States |
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